molecular formula C11H16N2O3S2 B7530533 2-phenylsulfanyl-N-(3-sulfamoylpropyl)acetamide

2-phenylsulfanyl-N-(3-sulfamoylpropyl)acetamide

Cat. No.: B7530533
M. Wt: 288.4 g/mol
InChI Key: HOVOQZXWXGGCGR-UHFFFAOYSA-N
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Description

2-phenylsulfanyl-N-(3-sulfamoylpropyl)acetamide is a chemical compound that features a phenylsulfanyl group attached to an acetamide backbone, with a sulfamoylpropyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenylsulfanyl-N-(3-sulfamoylpropyl)acetamide typically involves the reaction of 2-phenylsulfanyl acetic acid with 3-aminopropylsulfonamide under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-phenylsulfanyl-N-(3-sulfamoylpropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-phenylsulfanyl-N-(3-sulfamoylpropyl)acetamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving sulfamoyl and phenylsulfanyl groups.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-phenylsulfanyl-N-(3-sulfamoylpropyl)acetamide involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with hydrophobic pockets in proteins, while the sulfamoyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-sulfamoylpropyl)acetamide: Lacks the phenylsulfanyl group, which may reduce its hydrophobic interactions.

    2-phenylsulfanylacetamide: Lacks the sulfamoylpropyl group, which may affect its hydrogen bonding capabilities.

Uniqueness

2-phenylsulfanyl-N-(3-sulfamoylpropyl)acetamide is unique due to the presence of both phenylsulfanyl and sulfamoylpropyl groups, which provide a combination of hydrophobic and hydrogen bonding interactions. This dual functionality can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound in medicinal chemistry and other applications.

Properties

IUPAC Name

2-phenylsulfanyl-N-(3-sulfamoylpropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S2/c12-18(15,16)8-4-7-13-11(14)9-17-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,14)(H2,12,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVOQZXWXGGCGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)NCCCS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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